7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-
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Overview
Description
7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-: is a complex organic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core and a ribofuranosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl- typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then further modified to obtain the final compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar steps as those used in laboratory settings, with optimizations for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology: In biological research, 7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl- has been studied for its potential as an inhibitor of specific enzymes and proteins. For example, it has shown promise as an inhibitor of p21-activated kinase 4 (PAK4), which is associated with various cancers .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. It has been identified as a potential inhibitor of hematopoietic progenitor kinase 1 (HPK1), making it a promising candidate for cancer immunotherapy .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl- involves its interaction with specific molecular targets. For example, as an inhibitor of PAK4, it binds to the kinase’s active site, preventing its activity and thereby inhibiting cancer cell proliferation . Similarly, as an HPK1 inhibitor, it interferes with the signaling pathways involved in immune cell regulation, enhancing the immune response against cancer cells .
Comparison with Similar Compounds
- 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Uniqueness: What sets 7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl- apart from similar compounds is its unique ribofuranosyl group, which enhances its biological activity and specificity. This structural feature allows it to interact more effectively with specific molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
CAS No. |
42204-47-7 |
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Molecular Formula |
C12H14N4O4S |
Molecular Weight |
310.33 g/mol |
IUPAC Name |
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbothioamide |
InChI |
InChI=1S/C12H14N4O4S/c13-10(21)6-2-16(11-5(6)1-14-4-15-11)12-9(19)8(18)7(3-17)20-12/h1-2,4,7-9,12,17-19H,3H2,(H2,13,21) |
InChI Key |
OCAUFNXSWKFOOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)O)C(=S)N |
Origin of Product |
United States |
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